Fomitopinic acid A
Description
Fomitopinic acid A is a lanostane-type triterpenoid isolated from the medicinal mushroom Fomitopsis pinicola (红缘层孔菌), a brown-rot fungus widely distributed in Asia and Europe . Its molecular formula is C₃₀H₄₈O₅ (molecular weight: 488.71 g/mol), and it is characterized by a tetracyclic lanostane skeleton with hydroxyl and carboxyl functional groups . Pharmacological studies highlight its potent anti-inflammatory activity, primarily through selective inhibition of cyclooxygenase (COX) enzymes. Specifically, it inhibits COX-1 and COX-2 with IC₅₀ values ranging from 0.087 to 1.15 μM, demonstrating higher selectivity for COX-2 compared to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin . This selectivity reduces the risk of gastrointestinal side effects associated with COX-1 inhibition, positioning it as a promising candidate for inflammation therapy .
Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(2R,5S)-5,6-dihydroxy-6-methyl-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C30H48O5/c1-26(2)22-10-9-21-20(28(22,5)15-14-23(26)31)13-17-29(6)19(12-16-30(21,29)7)18(25(33)34)8-11-24(32)27(3,4)35/h18-19,22,24,32,35H,8-17H2,1-7H3,(H,33,34)/t18-,19-,22+,24+,28-,29-,30+/m1/s1 |
InChI Key |
GCGLPSVDVGXRFN-AMKDLFIQSA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@]1(CC[C@@H]2[C@@H](CC[C@@H](C(C)(C)O)O)C(=O)O)C)CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4(C3(CCC4C(CCC(C(C)(C)O)O)C(=O)O)C)C)C |
Synonyms |
fomitopinic acid A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound is 10-fold more potent against COX-2 than Fomitopinic acid B, likely due to optimal side-chain hydrophobicity .
- Glycosylation in fomitosides reduces membrane permeability, lowering efficacy compared to non-glycosylated analogs .
Functional Analogs from Other Species
Compounds with similar COX-inhibitory mechanisms but distinct structures:
Key Findings :
- This compound is 20–250× more potent than plant-derived analogs like schisandrin and boeravinone B .
- Unlike myrtucommulone, which indirectly reduces prostaglandins, this compound directly inhibits COX-2 enzymatic activity .
Mechanistic and Clinical Advantages
- Selectivity : this compound’s COX-2/COX-1 inhibition ratio (0.38 ) surpasses aspirin (>1.0) and approaches celecoxib (0.28), minimizing ulcerogenic risks .
- Synergy : Extracts of F. pinicola show enhanced efficacy due to synergistic interactions between fomitopinic acids and polysaccharides, which modulate angiogenesis and cytokine production .
- Toxicity: No cytotoxicity observed at concentrations ≤1 mg/mL in endothelial cells, unlike berberine, which causes gastric lesions at high doses .
Q & A
Q. Table 1. Key Analytical Techniques for this compound Characterization
Q. Table 2. Common Pitfalls in Bioactivity Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
